N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (CAS Number: 65181-78-4) is an organic compound synthesized through various methods, including the reaction of N,N'-diphenylbenzidine with 3-methylbromobenzene in the presence of a catalyst. [, ] Its properties like molecular weight (516.67 g/mol) and crystal structure have been established and documented. [, ]
Research suggests that N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine might hold potential in several scientific research areas, including:
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, also known by its CAS number 65181-78-4, is a chemical compound with the molecular formula C₃₈H₃₂N₂ and a molecular weight of approximately 516.67 g/mol. This compound is characterized by its structure, which includes two bis(3-methylphenyl) and two phenyl groups attached to a central benzidine core. It appears as a white crystalline powder and has notable optical properties, with maximum absorption at 352 nm and fluorescence emission at 398 nm when dissolved in tetrahydrofuran (THF) .
The compound belongs to the class of triphenylamine derivatives, which are widely utilized in organic electronics, particularly as hole transport materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high energy band gap of about 3.2 eV makes it suitable for applications requiring efficient charge transport and light emission .
TPD's primary function lies in its ability to transport holes in organic electronic devices. The extended conjugation within its structure allows holes (positively charged vacancies in the valence band) to move efficiently through the material []. This property makes TPD a valuable hole transporting material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronics applications [].
The synthesis of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine typically involves the reaction of 3-methyl aniline with phenyl isocyanate or through other coupling reactions that form the benzidine structure. The process may include steps such as:
Interaction studies involving N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine often focus on its role within electronic devices rather than direct biological interactions. Research indicates that this compound exhibits good compatibility with other materials used in OLEDs, enhancing device efficiency and stability. Studies have compared its performance against other hole transport materials like N,N'-Di[(1-naphthalenyl)-N,N'-diphenyl]-1,1'-biphenyl-4,4'-diamine (commonly referred to as NPD), demonstrating competitive efficiency and longevity .
Several compounds share structural similarities or functional roles with N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine. These include:
Compound Name | Molecular Formula | Molecular Weight | Key
XLogP3 10.8
GHS Hazard Statements
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
PictogramsEnvironmental Hazard Other CAS
65181-78-4
Wikipedia
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine
General Manufacturing Information
[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-: ACTIVE
Dates
Modify: 2023-08-15
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